molecular formula C15H14N2O2S2 B2703314 N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide CAS No. 863510-81-0

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide

Cat. No. B2703314
CAS RN: 863510-81-0
M. Wt: 318.41
InChI Key: OQWYAQAPTQFBHO-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone with thioamide . The resulting compound can then be further modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .


Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The aromaticity is estimated by the chemical shift of the ring proton, which absorbs between 7.27 and 8.77 ppm .


Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C .

Scientific Research Applications

Antimicrobial Activity

Thiazoles have been investigated for their antimicrobial properties. N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide derivatives may exhibit antibacterial, antifungal, or antiviral effects. Researchers have synthesized various thiazole-based compounds and evaluated their efficacy against microbial pathogens .

Antitumor and Cytotoxic Activity

Thiazoles have shown promise as potential antitumor agents. Some derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a specific thiazole compound demonstrated potent activity against prostate cancer cells . Further studies could explore the mechanism behind this cytotoxicity.

Anti-Inflammatory Properties

Certain thiazole derivatives possess anti-inflammatory activity. For example, compounds containing the thiazole ring have been evaluated for their ability to reduce inflammation. Investigating the anti-inflammatory potential of N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide could yield valuable insights .

Antioxidant Effects

Thiazoles are known to exhibit antioxidant properties. Researchers have synthesized compounds with thiazole scaffolds and assessed their antioxidant activity. Investigating the antioxidant potential of our compound could contribute to understanding its cellular effects .

Future Directions

Thiazoles and their derivatives continue to be an active area of research due to their wide range of applications and biological activities. Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential uses in various fields .

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-11-17-14(10-20-11)9-16-21(18,19)15-7-6-12-4-2-3-5-13(12)8-15/h2-8,10,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWYAQAPTQFBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide

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